GSK1324726A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’I-BET726 implique la création d’une structure à base de tétrahydroquinoléine. Le processus comprend généralement :

Formation de la structure de base : Cela implique la cyclisation de précurseurs appropriés pour former le noyau tétrahydroquinoléine.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants pour améliorer son affinité de liaison et sa sélectivité envers les protéines BET.

Purification : Le produit final est purifié à l’aide de techniques telles que la cristallisation ou la chromatographie pour atteindre des niveaux de pureté élevés

Méthodes de production industrielle : La production industrielle de l’I-BET726 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et l’efficacité, impliquant souvent des méthodes de synthèse automatisées et de purification à haut débit afin de répondre à la demande de la recherche et des applications cliniques .

Analyse Des Réactions Chimiques

Key Reaction Conditions:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyclization | PPA, 110°C | 50 | 29% |

| Reductive amination | TiCl₄, NaBH₄ | 10/11 | 15% |

Suzuki Coupling for 6-Position Functionalization

The 6-bromo-THQ intermediate (56 ) undergoes Suzuki-Miyaura cross-coupling with arylboronic acids to introduce diverse substituents (e.g., phenyl, methoxyphenyl). For example:

-

Reaction of 56 with phenylboronic acid yields 16 (R₆ = H), which shows high ApoA1 activation (EC₅₀ = 0.03 µM) .

-

Electron-withdrawing groups (e.g., CF₃ in 34 ) reduce potency, while electron-donating groups (e.g., OMe in 21 ) enhance activity .

Representative Examples:

| Compound | R₆ Substituent | ApoA1 EC₅₀ (µM) | BRD4 IC₅₀ (µM) |

|---|---|---|---|

| 16 | H | 0.03 | 0.041 |

| 21 | 4-OMe | 0.02 | 0.031 |

| 34 | 4-CF₃ | 0.06 | 0.053 |

Reductive Amination for 4-Position Modification

The 4-position of the THQ core is functionalized via reductive amination with substituted anilines. For example:

-

Reaction of 55 (deprotected formamide intermediate) with 4-methoxyaniline and NaBH(OAc)₃ yields 21 (EC₅₀ = 0.02 µM) .

-

Stereochemistry at the 2- and 4-positions (cis vs. trans) significantly impacts activity, with cis isomers showing >10-fold higher potency .

Stereochemical Optimization

The THQ 2-methyl group is essential for activity. Removal (e.g., 45 ) reduces potency by 5–10 fold in both ApoA1 and BET assays . Enantiomerically pure compounds (e.g., 47 , this compound) are synthesized via chiral resolution or asymmetric catalysis, achieving IC₅₀ values of 22–41 nM against BRD2/3/4 .

Enantiomer Comparison:

| Compound | BRD4 IC₅₀ (µM) | Selectivity (vs. BRD2/3) |

|---|---|---|

| 46 (R-enantiomer) | 0.022 | 1.5–2.5 fold |

| 47 (S-enantiomer) | 0.019 | 1.8–3.0 fold |

Critical Step Yields:

| Intermediate | Yield |

|---|---|

| 63 | 43% |

| 65 | 56% |

| 67 | 67% |

Stability and Reactivity Considerations

Applications De Recherche Scientifique

I-BET726 has a wide range of applications in scientific research:

Cancer Research: It has shown efficacy in inhibiting the growth of various cancer cells, including skin squamous cell carcinoma and neuroblastoma

Epigenetic Studies: As a BET inhibitor, I-BET726 is used to study the role of BET proteins in gene regulation and epigenetic modifications

Autoimmune Diseases: Research has shown that I-BET726 can modulate immune responses, making it a potential therapeutic agent for autoimmune diseases.

Inflammation: I-BET726 has been studied for its anti-inflammatory properties, particularly in models of experimental autoimmune encephalomyelitis.

Mécanisme D'action

L’I-BET726 exerce ses effets en inhibant les protéines BET, en particulier BRD4. Les protéines BET sont des lecteurs épigénétiques qui reconnaissent les lysines acétylées sur les histones, régulant ainsi l’expression des gènes impliqués dans la croissance cellulaire et l’oncogenèse. En inhibant BRD4, l’I-BET726 perturbe la transcription d’oncogènes clés tels que MYCN et BCL2, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l’apoptose .

Composés similaires :

JQ1 : Un autre inhibiteur des BET avec un mécanisme d’action similaire, mais une structure chimique différente.

CPI203 : Un inhibiteur des BET avec une efficacité comparable dans les modèles de cancer.

AZD5153 : Un inhibiteur dual des bromodomaines présentant une activité anticancéreuse puissante

Unicité de l’I-BET726 : L’I-BET726 se distingue par sa haute sélectivité et sa puissance envers les protéines BET, en particulier BRD4. Il a montré une efficacité supérieure dans l’inhibition de la croissance des cellules cancéreuses par rapport à d’autres inhibiteurs des BET tels que JQ1, CPI203 et AZD5153 .

Comparaison Avec Des Composés Similaires

JQ1: Another BET inhibitor with a similar mechanism of action but different chemical structure.

CPI203: A BET inhibitor with comparable efficacy in cancer models.

AZD5153: A dual bromodomain inhibitor with potent anti-cancer activity

Uniqueness of I-BET726: I-BET726 stands out due to its high selectivity and potency towards BET proteins, particularly BRD4. It has shown superior efficacy in inhibiting cancer cell growth compared to other BET inhibitors like JQ1, CPI203, and AZD5153 .

Activité Biologique

GSK1324726A, also known as I-BET726, is a potent inhibitor of bromodomain and extraterminal (BET) proteins, specifically designed to modulate gene expression linked to various diseases, including cancer and inflammatory disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound functions by inhibiting BET bromodomains, which are critical for the recognition of acetylated lysines on histones and non-histone proteins. This inhibition leads to the suppression of transcriptional programs associated with oncogenes and inflammatory cytokines. Notably, this compound has shown significant effects on the expression of genes involved in cancer progression and inflammation.

Key Research Findings

-

Antiproliferative Effects :

- This compound exhibits strong antiproliferative activity across various cancer cell lines. In particular, it has been tested in neuroblastoma models where it induced significant growth inhibition and cytotoxicity regardless of MYCN amplification status .

- In a study involving murine models of septic shock, this compound demonstrated dose-dependent inhibition of PAI-1 expression, a key acute phase protein involved in inflammation .

-

Induction of Apoptosis :

- Treatment with this compound resulted in the induction of apoptosis in several neuroblastoma cell lines. Specifically, caspase activation was observed as early as 24 hours post-treatment, with effects correlating with the level of cytotoxicity .

- Gene expression analyses indicated that this compound down-regulates BCL2 and MYCN, which are crucial for cell survival and proliferation .

-

Therapeutic Potential :

- The compound has shown promise in preclinical studies as a therapeutic agent for various cancers due to its ability to target MYC-driven pathways .

- In models of inflammation, this compound has been effective in reducing cytokine-induced activation of hepatic stellate cells, suggesting its potential use in fibrotic diseases .

Table 1: Summary of Biological Activities

Case Studies

-

Neuroblastoma Model :

A study evaluated the effects of this compound on neuroblastoma cell lines SK-N-AS, SK-N-SH, and CHP-212. The compound induced G1 cell cycle arrest and apoptosis selectively in CHP-212 cells, demonstrating its potential as a targeted therapy for aggressive pediatric cancers . -

Septic Shock Model :

In a murine model of septic shock, mice treated with this compound showed improved survival rates compared to controls. This highlights the compound's efficacy in acute inflammatory conditions and its potential application in treating sepsis .

Propriétés

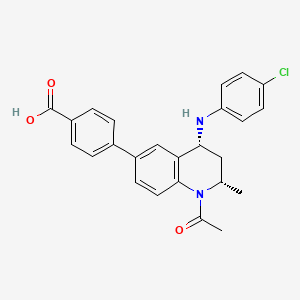

IUPAC Name |

4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWSUKOIROHXAP-NPMXOYFQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.